molecular formula C9H14O4 B1587017 Ethyl 5-methyl-2,4-dioxohexanoate CAS No. 64195-85-3

Ethyl 5-methyl-2,4-dioxohexanoate

Cat. No. B1587017
CAS RN: 64195-85-3
M. Wt: 186.2 g/mol
InChI Key: HBJPUWYQVWIKSD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2,4-dioxohexanoate is a chemical compound with the molecular formula C9H14O4 . It has an average mass of 186.205 Da and a monoisotopic mass of 186.089203 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-2,4-dioxohexanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis or 3D models were not found in the search results.


Physical And Chemical Properties Analysis

Ethyl 5-methyl-2,4-dioxohexanoate is a colorless to yellow liquid . It has a density of 1.1±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more can be found on its ChemSpider page .

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 5-methyl-2,4-dioxohexanoate: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its role is crucial in the formation of active pharmaceutical ingredients (APIs) that are eventually used in medications for treating a range of diseases.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It is involved in various chemical reactions, providing a pathway to synthesize new compounds with potential applications in medicine and materials science .

Material Science

Researchers in material science may utilize Ethyl 5-methyl-2,4-dioxohexanoate to develop new polymeric materials. Its chemical structure could be instrumental in creating polymers with unique properties for industrial applications .

Chemical Synthesis

In chemical synthesis, this compound can be used to develop new chemical entities. Its reactivity with other organic and inorganic compounds can lead to the discovery of novel chemicals with diverse applications .

Chromatography

Ethyl 5-methyl-2,4-dioxohexanoate: might be used as a standard or reference compound in chromatographic analysis, helping in the identification and quantification of substances within a mixture .

Analytical Research

In analytical research, it can be employed in method development for the analysis of pharmaceuticals. Its stable structure makes it suitable for use as a calibration standard in various analytical techniques .

Biochemistry

The compound could be used in biochemical research to study enzyme-catalyzed reactions where it may act as a substrate or inhibitor, providing insights into enzyme mechanisms .

Environmental Science

Lastly, Ethyl 5-methyl-2,4-dioxohexanoate may find applications in environmental science, particularly in the study of biodegradation processes. Its breakdown products and their impact on the environment could be a subject of research .

Mechanism of Action

The mechanism of action for Ethyl 5-methyl-2,4-dioxohexanoate is not specified in the search results. This could be due to the compound’s potential use as a pharmaceutical intermediate , where its mechanism of action would depend on the specific drug it is used to produce.

Safety and Hazards

Ethyl 5-methyl-2,4-dioxohexanoate is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

ethyl 5-methyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)8(11)5-7(10)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPUWYQVWIKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982738
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-2,4-dioxohexanoate

CAS RN

64195-85-3
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64195-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064195853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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